4-(3-Fluorobenzyl)piperidine 4-(3-Fluorobenzyl)piperidine
Brand Name: Vulcanchem
CAS No.: 202126-85-0
VCID: VC21298857
InChI: InChI=1S/C12H16FN/c13-12-3-1-2-11(9-12)8-10-4-6-14-7-5-10/h1-3,9-10,14H,4-8H2
SMILES: C1CNCCC1CC2=CC(=CC=C2)F
Molecular Formula: C12H16FN
Molecular Weight: 193.26 g/mol

4-(3-Fluorobenzyl)piperidine

CAS No.: 202126-85-0

Cat. No.: VC21298857

Molecular Formula: C12H16FN

Molecular Weight: 193.26 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Fluorobenzyl)piperidine - 202126-85-0

Specification

CAS No. 202126-85-0
Molecular Formula C12H16FN
Molecular Weight 193.26 g/mol
IUPAC Name 4-[(3-fluorophenyl)methyl]piperidine
Standard InChI InChI=1S/C12H16FN/c13-12-3-1-2-11(9-12)8-10-4-6-14-7-5-10/h1-3,9-10,14H,4-8H2
Standard InChI Key ZXAPMANOWGBURM-UHFFFAOYSA-N
SMILES C1CNCCC1CC2=CC(=CC=C2)F
Canonical SMILES C1CNCCC1CC2=CC(=CC=C2)F

Introduction

Chemical Identity and Structural Characteristics

4-(3-Fluorobenzyl)piperidine (CAS 202126-85-0) is a fluorinated piperidine derivative with the molecular formula C₁₂H₁₆FN and a molecular weight of 193.26 g/mol . Its IUPAC name is 4-[(3-fluorophenyl)methyl]piperidine, and it is also referred to as 4-(3-fluorobenzyl)piperidine in scientific literature . The structure consists of a piperidine ring substituted at the 4-position with a 3-fluorobenzyl group, where the fluorine atom is attached to the benzyl ring at the meta position .

Key Structural Features

  • Piperidine Ring: A six-membered saturated nitrogen-containing heterocycle.

  • 3-Fluorobenzyl Substituent: A benzyl group with fluorine at the 3-position, contributing to hydrophobicity and electronic effects.

  • Stereochemistry: The compound is achiral due to the absence of stereogenic centers in its structure .

Synthetic Routes and Industrial Production

The synthesis of 4-(3-fluorobenzyl)piperidine typically involves nucleophilic substitution or alkylation reactions. Below are the primary methods documented in peer-reviewed studies:

Nucleophilic Substitution

The most common method involves reacting piperidine with 3-fluorobenzyl chloride under basic conditions .

  • Reagents: Piperidine, 3-fluorobenzyl chloride, and a base (e.g., NaOH or K₂CO₃).

  • Solvent: Dichloromethane (DCM) or ethanol.

  • Conditions: Stirring at room temperature or mild heating (40–60°C) for 6–24 hours .

  • Yield: ~60–85% depending on optimization .

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are employed to enhance efficiency and yield:

  • Advantages: Improved heat and mass transfer, reduced reaction times, and higher purity.

  • Purification: Recrystallization or column chromatography to isolate the final product.

Chemical Reactivity and Functional Group Transformations

4-(3-Fluorobenzyl)piperidine undergoes reactions typical of secondary amines and fluorinated aromatic systems.

Reaction TypeReagents/ConditionsProducts
OxidationKMnO₄, CrO₃Ketones or carboxylic acids
ReductionLiAlH₄, NaBH₄Alcohols or amines
SubstitutionNaOH, K₂CO₃Fluorine displacement with nucleophiles

Notable Example: Oxidation of the piperidine ring can yield γ-lactams, while reduction may saturate the ring further.

Pharmacological Applications and Biological Activity

4-(3-Fluorobenzyl)piperidine serves as a key intermediate in the synthesis of CNS-targeted pharmaceuticals and biologically active molecules.

Central Nervous System (CNS) Targets

Anticancer Activity

While direct data on 4-(3-fluorobenzyl)piperidine are sparse, structurally related piperidines exhibit antileukemic properties:

  • Compound 3a (a piperidine derivative): Inhibited K562 and Reh leukemia cells at low micromolar concentrations .

  • Mechanism: Induction of apoptosis via DNA fragmentation and cell cycle arrest .

Physical and Spectroscopic Properties

The compound’s properties are well-documented in chemical databases and patents:

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
SolubilitySoluble in DCM, THF, and DMSO
¹H NMR (CDCl₃)δ 7.04–6.98 (m, 4H), 3.66 (s, 2H), 2.62–2.64 (m, 4H), 1.48–1.50 (m, 6H)
¹⁹F NMR (CDCl₃)δ -60.48 (s, 1F)

Comparative Analysis with Related Compounds

The fluorine substitution at the 3-position distinguishes this compound from isomers like 4-(4-fluorobenzyl)piperidine (CAS 745817-38-3).

CompoundFluorine PositionBiological Relevance
4-(3-Fluorobenzyl)piperidineMetaCNS drug intermediates
4-(4-Fluorobenzyl)piperidineParaD₄ receptor antagonists
3-(4-Fluorobenzyl)piperidineParaCCR3 antagonists

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